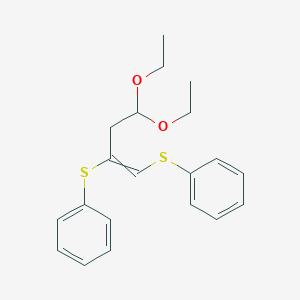

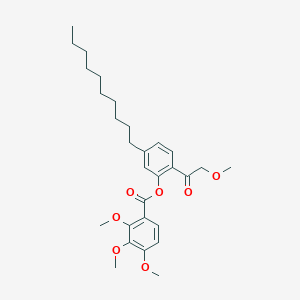

![molecular formula C17H18N4O3 B12599883 3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal CAS No. 628332-98-9](/img/structure/B12599883.png)

3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3-(Éthyl{4-[(E)-(4-nitrophényl)diazényl]phényl}amino)propanal est un composé organique doté d’une structure complexe qui comprend un groupe éthyle, un groupe nitrophényle et un groupe diazényle. Ce composé est connu pour ses propriétés de couleur vibrante et est souvent utilisé dans les industries des colorants et des pigments.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-(Éthyl{4-[(E)-(4-nitrophényl)diazényl]phényl}amino)propanal implique généralement un processus en plusieurs étapes. Une méthode courante consiste à diazoter la 4-nitroaniline, suivie d’un couplage avec le N-éthyl-4-aminobenzaldéhyde. Les conditions de réaction nécessitent souvent des milieux acides et des températures contrôlées pour garantir la stabilité du sel de diazonium et la réussite de la réaction de couplage.

Méthodes de production industrielle

Dans les environnements industriels, la production de ce composé est mise à l’échelle à l’aide de réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et améliorer le rendement. L’utilisation de systèmes automatisés contribue à un contrôle précis de la température, du pH et des concentrations de réactifs, garantissant une pureté et une qualité élevées du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-(Éthyl{4-[(E)-(4-nitrophényl)diazényl]phényl}amino)propanal subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former les dérivés nitroso correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amino.

Substitution : Le groupe diazényle peut participer à des réactions de substitution électrophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrogénation catalytique sont souvent utilisés.

Substitution : Les réactions de substitution électrophile nécessitent généralement des catalyseurs acides comme l’acide sulfurique.

Principaux produits formés

Oxydation : Formation de dérivés nitroso.

Réduction : Formation de dérivés aminés.

Substitution : Divers composés aromatiques substitués en fonction de l’électrophile utilisé.

Applications De Recherche Scientifique

Le 3-(Éthyl{4-[(E)-(4-nitrophényl)diazényl]phényl}amino)propanal a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes et de colorants.

Biologie : Employé dans les techniques de coloration pour la microscopie en raison de ses propriétés de couleur vibrante.

Médecine : En cours d’investigation pour une utilisation potentielle dans les systèmes d’administration de médicaments et comme outil de diagnostic.

Industrie : Largement utilisé dans l’industrie textile pour la teinture des tissus et dans la production de plastiques colorés.

Mécanisme D'action

Le mécanisme d’action du 3-(Éthyl{4-[(E)-(4-nitrophényl)diazényl]phényl}amino)propanal implique son interaction avec des cibles moléculaires par le biais de ses groupes diazényle et nitrophényle. Ces interactions peuvent conduire à la formation de complexes stables avec les protéines et les acides nucléiques, affectant ainsi leur fonction et leur structure. La capacité du composé à subir des réactions redox joue également un rôle dans son activité biologique.

Comparaison Avec Des Composés Similaires

Composés similaires

- 3-(Éthyl{4-[(4-nitrophényl)diazényl]phényl}amino)propanenitrile

- 3-(Éthyl{4-[(4-nitrophényl)diazényl]phényl}amino)acide propanoïque

Unicité

Le 3-(Éthyl{4-[(E)-(4-nitrophényl)diazényl]phényl}amino)propanal est unique en raison de sa configuration structurelle spécifique, qui confère des propriétés chimiques et physiques distinctes. Sa capacité à participer à une large gamme de réactions chimiques et ses applications dans divers domaines en font un composé précieux tant en recherche qu’en industrie.

Propriétés

Numéro CAS |

628332-98-9 |

|---|---|

Formule moléculaire |

C17H18N4O3 |

Poids moléculaire |

326.35 g/mol |

Nom IUPAC |

3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanal |

InChI |

InChI=1S/C17H18N4O3/c1-2-20(12-3-13-22)16-8-4-14(5-9-16)18-19-15-6-10-17(11-7-15)21(23)24/h4-11,13H,2-3,12H2,1H3 |

Clé InChI |

TWJPLWIVPZPBFJ-UHFFFAOYSA-N |

SMILES canonique |

CCN(CCC=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

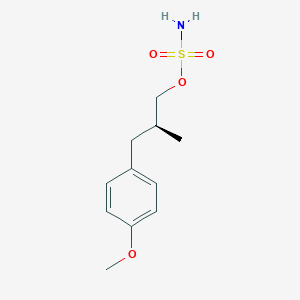

![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)

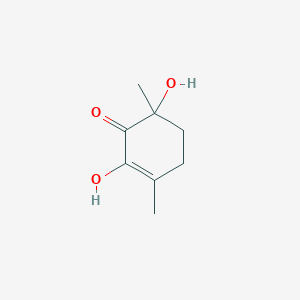

propanedinitrile](/img/structure/B12599825.png)

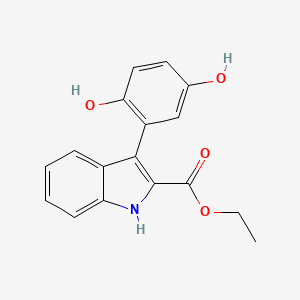

![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)

![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)

![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)

![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite](/img/structure/B12599863.png)

![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)